
3-Ethyl-5-phenylpent-4-ynenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-phenylpent-4-ynenitrile is an organic compound with the molecular formula C13H13N It is characterized by the presence of an ethyl group, a phenyl group, and a nitrile group attached to a pent-4-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-phenylpent-4-ynenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 3-oxo-3-phenylpropanenitrile and linear conjugated enynones in the presence of a base such as sodium methoxide in methanol at room temperature. This reaction leads to the formation of polyfunctional δ-diketones, which can be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Ethyl-5-phenylpent-4-ynenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3-Ethyl-5-phenylpent-4-ynenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-ethyl-5-phenylpent-4-ynenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
3-Phenylpent-4-ynenitrile: Lacks the ethyl group, leading to different reactivity and properties.
5-Phenylpent-4-ynenitrile: Similar structure but without the ethyl group, affecting its chemical behavior.
3-Ethyl-5-phenylpent-4-yn-2-one: Contains a ketone group instead of a nitrile group, resulting in different chemical properties.
Uniqueness
3-Ethyl-5-phenylpent-4-ynenitrile is unique due to the presence of both an ethyl group and a nitrile group on the pent-4-yne backbone
特性
CAS番号 |
189808-09-1 |
|---|---|
分子式 |
C13H13N |
分子量 |
183.25 g/mol |
IUPAC名 |
3-ethyl-5-phenylpent-4-ynenitrile |
InChI |
InChI=1S/C13H13N/c1-2-12(10-11-14)8-9-13-6-4-3-5-7-13/h3-7,12H,2,10H2,1H3 |
InChIキー |
KOENTDKFXVSHCV-UHFFFAOYSA-N |
正規SMILES |
CCC(CC#N)C#CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



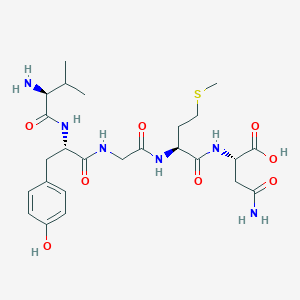
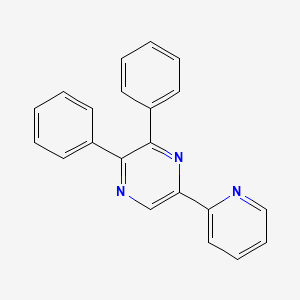
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)

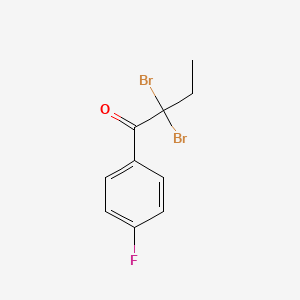
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
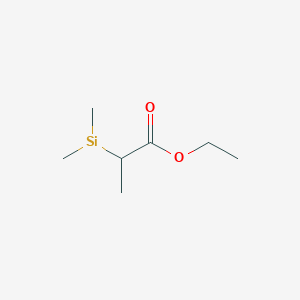
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
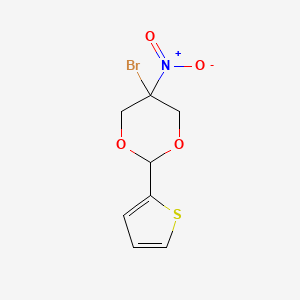
![1-Hexyl-2,5-bis[(thiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B14244836.png)
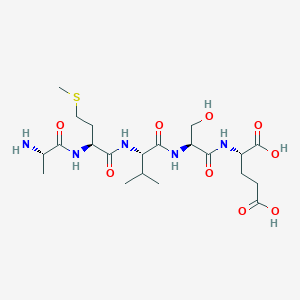
![N-[(3-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14244852.png)
